molecular formula C21H24N2O2 B6539113 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenylbutanamide CAS No. 1060330-89-3

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenylbutanamide

Cat. No. B6539113
CAS RN: 1060330-89-3
M. Wt: 336.4 g/mol
InChI Key: NAOUDSWXFRAHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenylbutanamide (N-CPMPB) is a cyclic amide that is generally used as a reagent in organic synthesis. It is a versatile reagent that is used in a variety of reactions, such as the synthesis of heterocycles, the formation of amino acid derivatives, and the preparation of pharmaceuticals. N-CPMPB is also used for the synthesis of peptides and peptidomimetics, as well as for the preparation of bioactive compounds. In addition, N-CPMPB has been used in the development of new analytical techniques.

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenylbutanamide has been used in a variety of scientific research applications. For example, it has been used in the synthesis of heterocyclic compounds, such as pyrrolidines and pyrazoles. It has also been used in the synthesis of peptides and peptidomimetics. In addition, this compound has been used in the development of new analytical techniques, such as HPLC and GC-MS.

Mechanism of Action

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenylbutanamide is a versatile reagent that can be used in a variety of reactions. It is a cyclic amide that undergoes a variety of reactions, such as nucleophilic substitution, nucleophilic addition, and elimination reactions. The mechanism of action for each reaction depends on the nature of the reactants and the reaction conditions.
Biochemical and Physiological Effects
This compound has been used in the synthesis of peptides and peptidomimetics, and has been shown to have biological activity. In particular, this compound has been shown to have anti-inflammatory and anti-oxidant activities. It has also been shown to have anti-cancer activity, and has been used in the synthesis of drugs used to treat cancer.

Advantages and Limitations for Lab Experiments

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenylbutanamide is a versatile reagent that is widely used in organic synthesis. It is relatively easy to synthesize and is readily available from commercial suppliers. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, the reaction conditions for the synthesis of this compound must be carefully controlled, as the reaction is sensitive to temperature and solvent.

Future Directions

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenylbutanamide has been widely used in organic synthesis and has a variety of applications in scientific research. In the future, this compound could be used in the synthesis of novel peptides and peptidomimetics, which could be used as potential drug candidates. In addition, this compound could be used in the development of new analytical techniques, such as LC-MS and NMR. Furthermore, this compound could be used to develop new catalysts for organic synthesis, which could be used to synthesize a variety of compounds. Finally, this compound could be used to develop new drugs that could be used to treat a variety of diseases, such as cancer, inflammation, and oxidative stress.

Synthesis Methods

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenylbutanamide can be synthesized from the reaction of cyclopropylmethyl bromide and 4-phenylbutanamide. The reaction is carried out in a solvent such as toluene or dichloromethane at a temperature of 80-100°C. The reaction is typically complete in less than one hour. The reaction product is a cyclic amide, which is purified by column chromatography.

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-20(8-4-7-16-5-2-1-3-6-16)22-18-11-9-17(10-12-18)15-21(25)23-19-13-14-19/h1-3,5-6,9-12,19H,4,7-8,13-15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOUDSWXFRAHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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